Ethyl 3,4,5-trimethoxybenzene-1-carboximidate
Overview
Description
Ethyl 3,4,5-trimethoxybenzene-1-carboximidate is an organic compound that can be thought of as an ester formed between an imidic acid and an alcohol . It has a molecular formula of C12H16O5 and a molecular weight of 240.255 .
Molecular Structure Analysis
Ethyl 3,4,5-trimethoxybenzene-1-carboximidate contains a total of 31 bonds; 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
Ethyl 3,4,5-trimethoxybenzene-1-carboximidate has a melting point of 54 °C and a boiling point of 168 °C at 6mmHg. It has a predicted density of 1.113±0.06 g/cm3. It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Supramolecular Templates and Molecular Recognition
Ethyl 3,4,5-trimethoxybenzene derivatives, such as 1,3,5-triethylbenzenes, have been extensively used in supramolecular chemistry as templates to organize molecular-recognition elements. The steric-gearing effect of these compounds is believed to enhance binding affinities by directing binding elements toward a common face of the central ring, providing an energetic advantage in molecular interactions (Wang & Hof, 2012).
Crystal Structure Formation
Ethyl esters of 3,4,5-trimethoxybenzene derivatives play a significant role in the formation of crystal structures of cyanovinylbenzene derivatives. These compounds contribute to the creation of centrosymmetric packings in crystals through intermolecular contacts, particularly staking contacts of antiparallel molecules (Nesterov, Kuleshova & Antipin, 2001).
Photodiode Applications
Ethyl 3,4,5-trimethoxybenzene-1-carboximidate derivatives have been studied for their potential in photodiode applications. Novel compounds like ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate show remarkable optical behavior and could be used in the design and manufacturing of organic photodiodes (Elkanzi et al., 2020).
Biofield Energy Treatment Effects
The physical, thermal, and spectral properties of 1,2,3-trimethoxybenzene, a related compound, have been altered through biofield energy treatment. This could impact its use as an intermediate in the synthesis of organic compounds, suggesting potential applications in materials science and organic synthesis (Trivedi et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 3,4,5-trimethoxybenzenecarboximidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-5-17-12(13)8-6-9(14-2)11(16-4)10(7-8)15-3/h6-7,13H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZXWWHAFMMYQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=C(C(=C1)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548542 | |
Record name | Ethyl 3,4,5-trimethoxybenzene-1-carboximidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90548542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,4,5-trimethoxybenzene-1-carboximidate | |
CAS RN |
6383-98-8 | |
Record name | Ethyl 3,4,5-trimethoxybenzene-1-carboximidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90548542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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